molecular formula C23H24N2O5S2 B2534691 Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 955798-34-2

Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2534691
CAS RN: 955798-34-2
M. Wt: 472.57
InChI Key: LBJVWOLEQASGAR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: an ethyl group, a phenyl group, a thiazole ring, an acetamido group, and a carboxylate group . It’s likely to be used in organic synthesis, similar to other compounds with these functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . For instance, phenylboronic acids and their esters, which share some similarities with your compound, are often synthesized using Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The phenyl and thiazole groups are aromatic rings, which could influence the compound’s reactivity and stability. The acetamido and carboxylate groups could also impact the compound’s polarity and solubility .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the thiazole ring is a part of many biologically active compounds and can undergo a variety of chemical reactions . The acetamido group could also participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido and carboxylate groups could impact the compound’s solubility in polar solvents . The aromatic phenyl and thiazole groups could also influence the compound’s stability and reactivity .

Scientific Research Applications

Synthetic Pathways and Modifications

Thiazolecarboxylic acid derivatives, including compounds structurally similar to the specified chemical, have been synthesized through acylation, methylation, and other modifications, serving as building blocks for further chemical synthesis and modifications (Dovlatyan et al., 2004). This highlights the compound's utility in developing novel chemical entities through synthetic chemistry.

Antimicrobial Studies

Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities. These studies have led to the development of compounds with potential antimicrobial properties, showcasing the application of thiazole derivatives in addressing bacterial and fungal infections (Desai et al., 2019).

Anti-Cancer Research

Thiazole derivatives, including those structurally related to the compound , have been designed and synthesized for their potential anti-cancer activities, especially against colorectal cancer. These compounds have undergone in silico, in vitro, and in vivo evaluations to determine their efficacy and mechanism of action, providing insights into their therapeutic potential (Ilyas et al., 2021).

Photophysical Studies

Ethyl 2-arylthiazole-5-carboxylates, derived from halothiazoles, have been synthesized and studied for their photophysical properties and singlet oxygen activation capabilities. Such studies are crucial for understanding the photophysical behavior of thiazole derivatives and their potential applications in materials science and photodynamic therapy (Amati et al., 2010).

Green Chemistry Approaches

Efficient one-pot synthesis techniques have been developed for ethyl 2-substitued-4-methylthiazole-5-carboxylates, demonstrating the compound's relevance in promoting green chemistry principles by minimizing steps and reducing waste in chemical synthesis processes (Meng et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets. Unfortunately, without specific information on the compound’s use, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

ethyl 4-phenyl-2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-4-30-22(27)21-20(17-8-6-5-7-9-17)25-23(31-21)24-19(26)14-16-10-12-18(13-11-16)32(28,29)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVWOLEQASGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

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